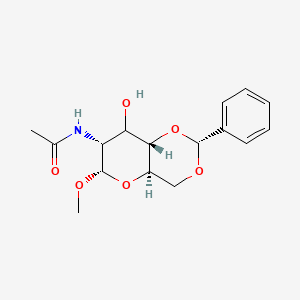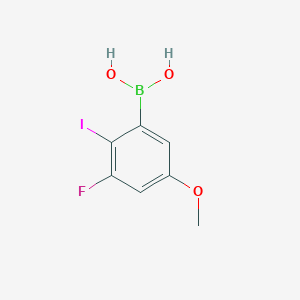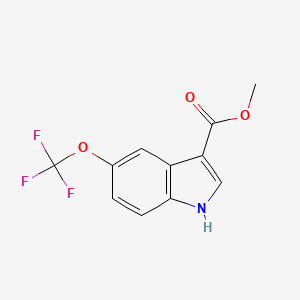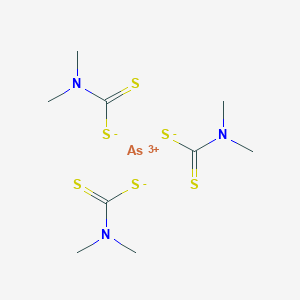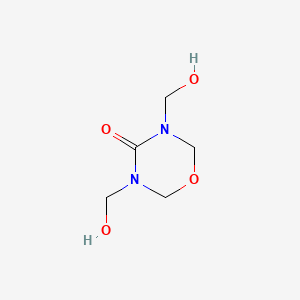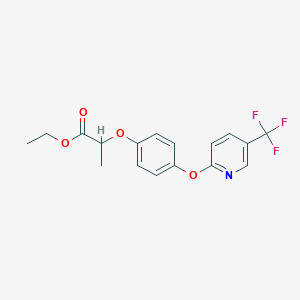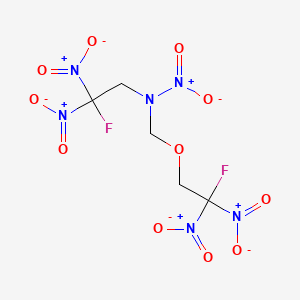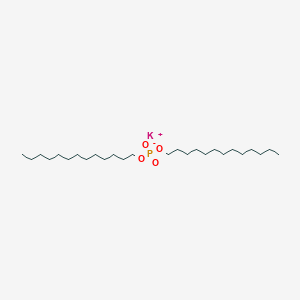
1-Tridecanol, hydrogen phosphate, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium tridecan-1-yl hydrogen phosphate is a chemical compound with the molecular formula C11H11F15NO6PS. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium tridecan-1-yl hydrogen phosphate typically involves the reaction of tridecan-1-ol with phosphorus oxychloride, followed by neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of potassium tridecan-1-yl hydrogen phosphate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions and prevent any side reactions .
Chemical Reactions Analysis
Types of Reactions
Potassium tridecan-1-yl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into different phosphorous-containing compounds.
Substitution: It can undergo substitution reactions where the tridecan-1-yl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphates, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Potassium tridecan-1-yl hydrogen phosphate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassium tridecan-1-yl hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to potassium tridecan-1-yl hydrogen phosphate include:
- Sodium tridecan-1-yl hydrogen phosphate
- Ammonium tridecan-1-yl hydrogen phosphate
- Calcium tridecan-1-yl hydrogen phosphate
Uniqueness
Potassium tridecan-1-yl hydrogen phosphate is unique due to its specific potassium ion, which can influence its solubility, reactivity, and interactions with other molecules. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective .
Properties
CAS No. |
68568-53-6 |
|---|---|
Molecular Formula |
C26H54KO4P |
Molecular Weight |
500.8 g/mol |
IUPAC Name |
potassium;ditridecyl phosphate |
InChI |
InChI=1S/C26H55O4P.K/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-31(27,28)30-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3-26H2,1-2H3,(H,27,28);/q;+1/p-1 |
InChI Key |
KLIODVFSYMOXQH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCC.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13410033.png)
